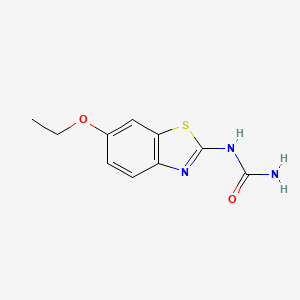

(6-乙氧基-1,3-苯并噻唑-2-基)脲

描述

“(6-Ethoxy-1,3-benzothiazol-2-yl)urea” is a chemical compound with the CAS Number: 99056-23-2 . It has a molecular weight of 237.28 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “(6-Ethoxy-1,3-benzothiazol-2-yl)urea”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

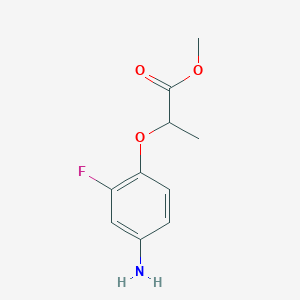

Molecular Structure Analysis

The molecular structure of “(6-Ethoxy-1,3-benzothiazol-2-yl)urea” can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS .

Chemical Reactions Analysis

Benzothiazole derivatives, including “(6-Ethoxy-1,3-benzothiazol-2-yl)urea”, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Physical and Chemical Properties Analysis

“(6-Ethoxy-1,3-benzothiazol-2-yl)urea” is a powder at room temperature .

科学研究应用

合成和生物学重要性

- 苯并噻唑衍生物,包括脲苯并噻唑化合物,已显示出广泛的生物活性,使其在药物化学中具有重要意义。例如,Frentizole 是一种脲苯并噻唑衍生物,用于治疗类风湿关节炎和系统性红斑狼疮。其他衍生物如 Bentaluron 和 Bethabenthiazuron 作为商业杀菌剂和除草剂。这突出了这些化合物在开发潜在治疗剂和农业化学品中的重要性 (Rosales-Hernández 等人,2022)。

药理活性

- 苯并噻唑衍生物表现出各种药理活性,包括抗病毒、抗微生物、抗炎和抗癌特性。这使得苯并噻唑骨架成为药物化学中发展迅速且有趣的化合物。Bhat 和 Belagali (2020) 的综述强调了苯并噻唑衍生物由于其结构多样性而增强的活性,这表明这些化合物在开发新药中的潜力 (Bhat & Belagali,2020)。

阿尔茨海默病的淀粉样蛋白成像

- 某些苯并噻唑衍生物已被用作阿尔茨海默病的成像剂,展示了通过 PET 扫描测量大脑中淀粉样蛋白沉积物的能力。这一应用表明苯并噻唑衍生物在诊断和了解神经退行性疾病进展中的作用 (Nordberg,2007)。

抗氧化能力

- 苯并噻唑衍生物的抗氧化能力,包括它们在 ABTS/PP 脱色测定中的反应和途径,展示了它们在开发抗氧化疗法和了解抗氧化作用的潜在机制中的潜力 (Ilyasov 等人,2020)。

尿素生物传感器

- 尿素基化合物,包括与苯并噻唑相关的化合物,已被研究用于检测和量化尿素浓度的生物传感器中。这对于诊断和监测与人体中氮代谢相关的各种健康状况至关重要 (Botewad 等人,2021)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-cancer activities . Therefore, it’s plausible that this compound may also target similar cellular components or enzymes involved in these diseases.

Mode of Action

Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines . This suggests that (6-Ethoxy-1,3-benzothiazol-2-yl)urea might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular and anti-cancer activities , suggesting that this compound may affect pathways related to these conditions.

Result of Action

In terms of the molecular and cellular effects, (6-Ethoxy-1,3-benzothiazol-2-yl)urea has been found to induce a large population of apoptotic cells . This suggests that the compound may lead to cell death, which could be beneficial in the context of cancer treatment.

属性

IUPAC Name |

(6-ethoxy-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDKYGFRLNFSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

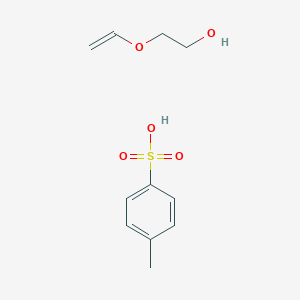

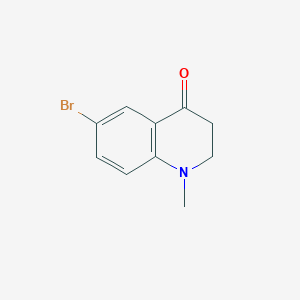

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)

![N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3318186.png)

![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)